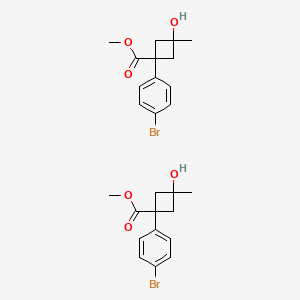

rel-(1R,3R)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “rel-(1R,3R)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane and is a ring of carbon atoms, so it’s a type of organic compound. This particular compound has a bromophenyl group, a hydroxy group, and a carboxylate ester group attached to the cyclobutane ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclobutane ring, followed by the addition of the functional groups. The bromophenyl group could potentially be added using a Friedel-Crafts alkylation . The hydroxy group might be added via a hydroboration-oxidation reaction . The carboxylate ester group could be formed using Fischer esterification or another similar method .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclobutane ring and the various functional groups. The bromophenyl group is a large, bulky group that is also quite electronegative due to the bromine atom. The hydroxy group is a polar group that can form hydrogen bonds. The carboxylate ester group is also polar and can participate in various types of reactions .Chemical Reactions Analysis

This compound could participate in various types of chemical reactions. The bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction. The hydroxy group could be deprotonated to form a good leaving group, which could then be replaced via a nucleophilic substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group would likely make the compound quite dense and possibly give it a high boiling point. The polar functional groups (hydroxy and carboxylate ester) could allow the compound to form hydrogen bonds, which could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Norlignans and Lignanamide from Peperomia tetraphylla

Research identified two new cyclobutane-type norlignans similar in structure but not identical to "rel-(1R,3R)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate," showcasing their cytotoxic activities against various cancer cell lines. This suggests potential applications in cancer research and therapy (Li, Tong, & Huang, 2012).

Caffeic Acid Derivatives in Pharmaceuticals

A study on caffeic acid derivatives synthesized through crystal engineering and cycloaddition reactions highlighted their antioxidant properties and potential as precursors for natural products and degradable polymeric materials. This demonstrates the compound's role in developing sustainable pharmaceuticals and materials (Wang et al., 2020).

Dimeric Dihydrochalcone from Agapanthus africanus

An exploration into Agapanthus africanus led to the isolation of a dimeric dihydrochalcone, which, while structurally different, shares synthesis pathways that could involve "this compound." This opens avenues in the synthesis of complex organic molecules (Kamara, Manong, & Brandt, 2005).

Polymer Synthesis and Characterization

A specific study detailed the synthesis and thermal degradation of poly[2‐(3‐p-bromophenyl-3-methylcyclobutyl)-2-hydroxyethylmethacrylate], derived from a similar monomer. This research demonstrates the compound's significance in polymer science, specifically in understanding the thermal behavior and degradation patterns of novel polymeric materials (Demirelli & Coskun, 1999).

Antimicrobial Action of Myristica argentea Lignans

Another study focused on lignans from Myristica argentea, highlighting antimicrobial actions against Streptococcus mutans. While the specific compound was not directly mentioned, the methodologies and findings could be relevant for further exploration of similar compounds in antimicrobial applications (Nakatani et al., 1988).

Mecanismo De Acción

Without specific context, it’s difficult to determine the exact mechanism of action for this compound. If it’s being used as a drug, the mechanism of action would depend on the specific biological target. If it’s being used as a reagent in a chemical reaction, the mechanism of action would depend on the reaction conditions and the other reagents present .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models. If it’s being used as a reagent in chemical synthesis, future research could involve exploring its reactivity under various conditions .

Propiedades

IUPAC Name |

methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H15BrO3/c2*1-12(16)7-13(8-12,11(15)17-2)9-3-5-10(14)6-4-9/h2*3-6,16H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOACHJBOFRHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)OC)O.CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Br2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2684331.png)

![1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2684332.png)

![2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide](/img/structure/B2684333.png)

![7-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2684338.png)

![3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one](/img/structure/B2684340.png)

![N-[(4-Fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2684341.png)

![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2684342.png)

![4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2684346.png)